2-(3-Nitrophenyl)piperazine
Overview
Description
2-(3-Nitrophenyl)piperazine: is an organic compound that belongs to the class of piperazine derivatives It consists of a piperazine ring substituted with a nitrophenyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions to form the piperazine ring.
Ring opening of aziridines: Aziridines can be opened by N-nucleophiles to form piperazine derivatives.
Intermolecular cycloaddition of alkynes bearing amino groups: This method involves the cycloaddition of alkynes with amino groups to form the piperazine ring.
Industrial Production Methods: The industrial production of 2-(3-Nitrophenyl)piperazine typically involves the use of N-hydroxyethyl ethylenediamine as the starting material. This compound can be synthesized via the reaction of piperazine with N-alkyl agents or related primary amines, ethylene oxide, and ammonia .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-(3-Nitrophenyl)piperazine can undergo oxidation reactions, often resulting in the formation of nitroso or nitro derivatives.
Reduction: Reduction of the nitro group can yield the corresponding amine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
2-(3-Nitrophenyl)piperazine has been studied for its potential as a tyrosinase inhibitor, which is significant in the regulation of melanin synthesis. This compound and its derivatives have shown promise in inhibiting tyrosinase activity, making them potential candidates for the treatment of pigmentary disorders . Additionally, piperazine derivatives are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
Mechanism of Action
The mechanism of action of 2-(3-Nitrophenyl)piperazine involves its interaction with specific molecular targets. For instance, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the conversion of tyrosine to melanin . This inhibition can occur through mixed inhibition, where the compound interacts with both the enzyme and the enzyme-substrate complex .
Comparison with Similar Compounds
4-Nitrophenylpiperazine: Another nitrophenyl-substituted piperazine with similar inhibitory effects on tyrosinase.
2-(4-Nitrophenyl)piperazine: A positional isomer with the nitro group at the fourth position on the phenyl ring.
2-(2-Nitrophenyl)piperazine: A positional isomer with the nitro group at the second position on the phenyl ring.
Uniqueness: 2-(3-Nitrophenyl)piperazine is unique due to its specific substitution pattern, which can influence its binding affinity and inhibitory activity against enzymes like tyrosinase. The position of the nitro group can significantly affect the compound’s electronic properties and reactivity, making it distinct from its isomers.
Properties
IUPAC Name |
2-(3-nitrophenyl)piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c14-13(15)9-3-1-2-8(6-9)10-7-11-4-5-12-10/h1-3,6,10-12H,4-5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGANTLKDSNLDDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CN1)C2=CC(=CC=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40618683 | |
Record name | 2-(3-Nitrophenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40618683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65709-29-7 | |
Record name | 2-(3-Nitrophenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40618683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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